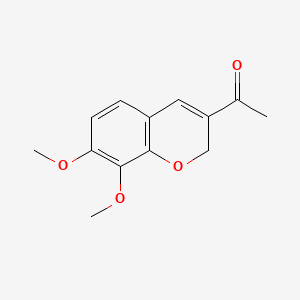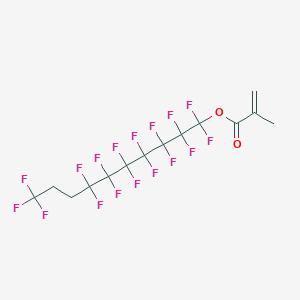
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its long perfluorinated alkyl chain and a methacrylate group, making it highly hydrophobic and chemically inert. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate primarily undergoes addition and polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Free Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, dichloromethane
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere (nitrogen or argon)
Major Products: The major products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent chemical resistance, low surface energy, and high thermal stability.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of non-stick coatings for laboratory equipment and biomedical devices.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility and chemical inertness.
Industry: Utilized in the production of water and oil-repellent coatings for textiles, papers, and other materials.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate exerts its effects is primarily through its hydrophobic and lipophobic properties. The long perfluorinated chain creates a barrier that repels water and oils, making it an excellent candidate for surface coatings. The methacrylate group allows it to polymerize and form stable, durable films.
Comparaison Avec Des Composés Similaires
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl acrylate
Comparison: Compared to similar compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a longer perfluorinated chain, which enhances its hydrophobic properties. This makes it more effective in applications requiring extreme water and oil repellency. Additionally, the methacrylate group provides better polymerization characteristics compared to acrylate groups, resulting in more robust and durable polymers.
Propriétés
Numéro CAS |
64130-99-0 |
|---|---|
Formule moléculaire |
C14H9F17O2 |
Poids moléculaire |
532.19 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H9F17O2/c1-5(2)6(32)33-14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)9(20,21)7(15,16)3-4-8(17,18)19/h1,3-4H2,2H3 |
Clé InChI |
UIQCRIFSBWGDTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



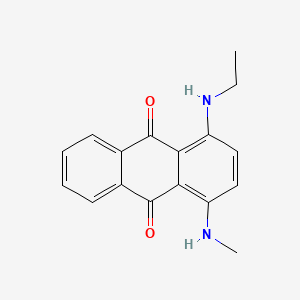
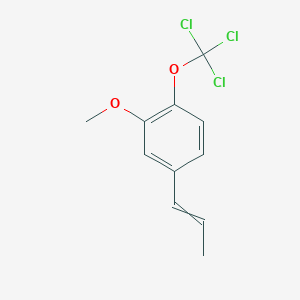
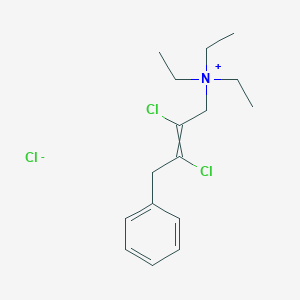
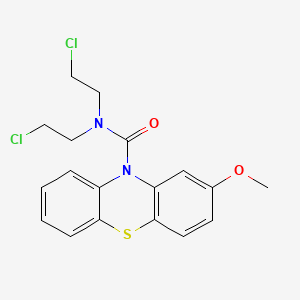

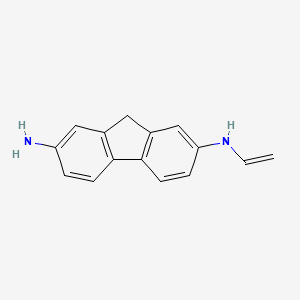

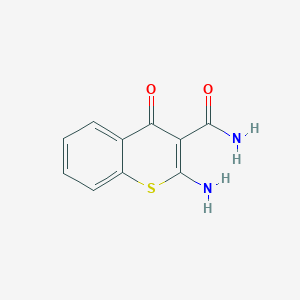
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
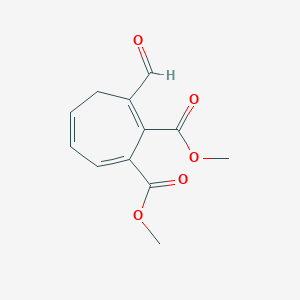
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
